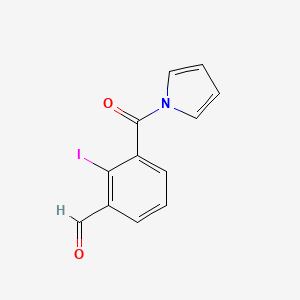
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is an organic compound that features both an iodo-substituted benzaldehyde and a pyrrole moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom and the pyrrole ring makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of the pyrrole moiety. One common method includes the following steps:
Iodination: The starting benzaldehyde is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the desired position.
Pyrrole Introduction: The iodinated benzaldehyde is then reacted with a pyrrole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzaldehydes.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and microbial infections.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The iodine atom and the pyrrole ring can facilitate binding to target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzene
- 3-Iodo-2-(1H-pyrrole-1-carbonyl)benzaldehyde
- 2-Bromo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
Uniqueness
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is unique due to the specific positioning of the iodine atom and the pyrrole moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.
Properties
CAS No. |
921620-78-2 |
|---|---|
Molecular Formula |
C12H8INO2 |
Molecular Weight |
325.10 g/mol |
IUPAC Name |
2-iodo-3-(pyrrole-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H8INO2/c13-11-9(8-15)4-3-5-10(11)12(16)14-6-1-2-7-14/h1-8H |
InChI Key |
SAKKJQPOZLRIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)C2=CC=CC(=C2I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)
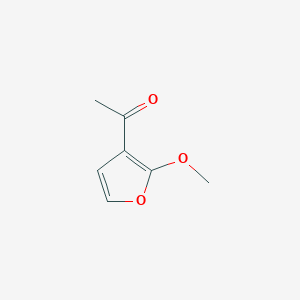
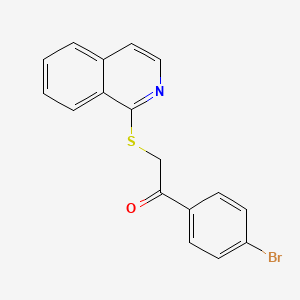
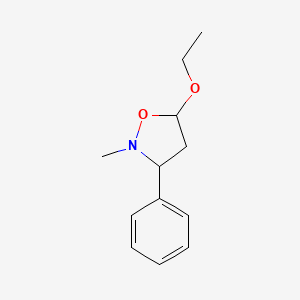
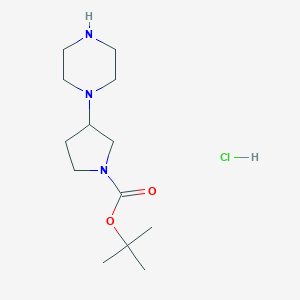
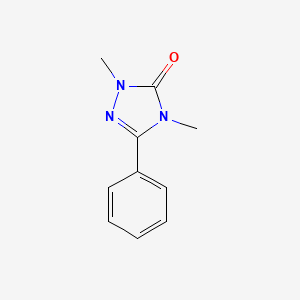
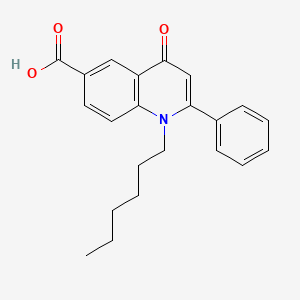
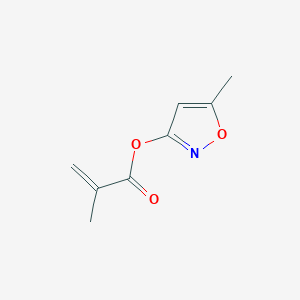
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
